Menisperine iodide

Overview

Description

Menisperine iodide is a natural compound derived from the rhizome of Menispermum dauricum DC., commonly known as Menispermi Rhizoma in traditional Chinese medicine. This rhizome has been used for centuries due to its therapeutic properties, including heat-clearing, detoxification, wind-dispelling, and pain relief. It finds application in treating conditions such as sore throat, enteritis, dysentery, and rheumatism .

3.

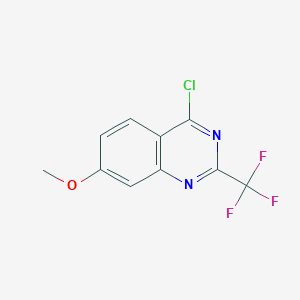

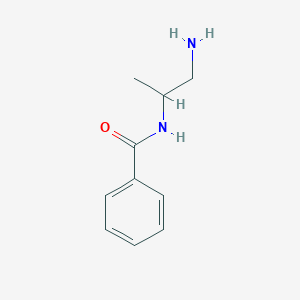

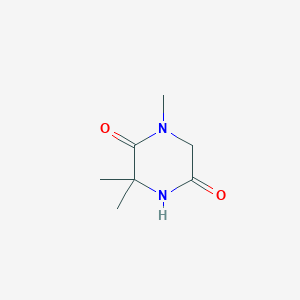

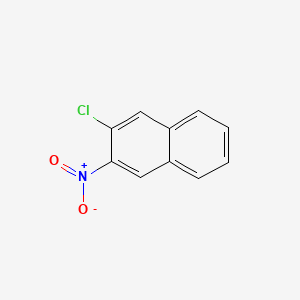

Molecular Structure Analysis

Menisperine iodide’s molecular structure consists of an iodine atom attached to the Menisperine core. The exact arrangement of atoms and bonds can be visualized using molecular modeling software. Its chemical formula is typically represented as C20H21I2NO4* *.

5.

Scientific Research Applications

Analytical Methods in Iodine Quantification

Menisperine iodide, due to its iodine content, may be relevant in the context of analytical methods for iodine quantification. Iodine is crucial for human nutrition, and its determination in various matrices is important. One of the methods for iodine analysis involves the catalytic effect of iodide on the reaction between Ce(4+) and As(3+), as part of the Sandell-Kolthoff method (Shelor & Dasgupta, 2011).

Iodination in Bactericidal Mechanisms

The bactericidal effect of iodide, a component of menisperine iodide, has been studied, particularly its role in the iodination of bacteria. This process involves myeloperoxidase, iodide, and H2O2, highlighting the potential bactericidal mechanisms that could be associated with menisperine iodide (Klebanoff, 1967).

Protein Fluorescence Studies

Menisperine iodide's impact on protein fluorescence, particularly through the quenching effect of iodide on tryptophyl fluorescence, is another area of research. This quenching can be used to probe fluorophor exposure in proteins, offering insights into protein structure and function (Lehrer, 1971).

Gene Therapy Applications

The sodium/iodide symporter gene, related to iodide uptake mechanisms, could be targeted for gene therapy applications. Menisperine iodide, with its iodide component, may play a role in this context. The symporter functions in tumor cells for diagnostic and therapeutic applications, potentially relevant to menisperine iodide's utility in medical imaging or cancer treatment (Mandell, Mandell, & Link, 1999).

Radiopharmaceuticals in Medical Imaging

In medical imaging, iodine-based compounds, possibly including menisperine iodide, are used for studying human striatal D2 dopamine receptors. This is vital in the assessment of neurological conditions and the development of radiopharmaceuticals (Chabriat et al., 1992).

Pharmacological Research

Menisperine iodide may be relevant in pharmacological research, particularly in the study of traditional Chinese medicine. The plant Sinomenium acutum contains menisperine and has been used for treating autoimmune diseases and rheumatoid arthritis. Research focuses on its effects on the immune, cardiovascular, and nervous systems (Zhao et al., 2012).

Nuclear Medicine

The sodium/iodide symporter, essential for iodide uptake in the thyroid gland, is fundamental in nuclear medicine. Menisperine iodide, due to its iodide content, could be relevant in the context of thyroid function tests, hyperthyroidism treatment, and thyroid cancer management (Youn, Jeong, & Chung, 2010).

Chromatographic Analysis

Menisperine iodide could be important in chromatographic analysis, particularly in the determination of alkaloids in traditional Chinese medicine. Chromatographic techniques can identify and quantify menisperine in various herbal preparations, highlighting its significance in quality control and pharmacological research (Xin, 2012).

Herbal Medicine Analysis

In the context of herbal medicine, menisperine iodide is significant for the spatial profiling of phytochemicals. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) enables the analysis of menisperine in herbal tissues, contributing to the understanding of herbal pharmacology and the development of herbal remedies (Ng et al., 2007).

Therapeutic Applications in Diabetes

The medicinal plant Stephania hernandifolia, containing menisperine, has been used in traditional medicine for diabetes treatment. Scientific investigation confirms its antidiabetic and antioxidant potential, indicating the therapeutic relevance of menisperine in managing diabetes (Sharma et al., 2010).

Immunoreactivity in Exocrine Glands

The human sodium iodide symporter, which mediates iodide uptake, is expressed in various exocrine glands. Menisperine iodide, with its iodide component, might be implicated in the iodide transport mechanisms in these glands, impacting glandular secretions and related physiological processes (Spitzweg et al., 1999).

properties

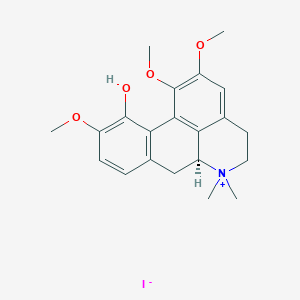

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.HI/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIWMGFECDATDK-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40637591 | |

| Record name | (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40637591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menisperine iodide | |

CAS RN |

17669-18-0 | |

| Record name | Menisperine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40637591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.